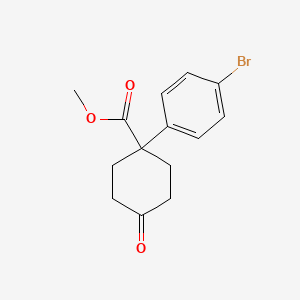

Methyl 1-(4-bromophenyl)-4-oxocyclohexanecarboxylate

Description

Properties

IUPAC Name |

methyl 1-(4-bromophenyl)-4-oxocyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrO3/c1-18-13(17)14(8-6-12(16)7-9-14)10-2-4-11(15)5-3-10/h2-5H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWRSQQQEMTWZTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCC(=O)CC1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00857197 | |

| Record name | Methyl 1-(4-bromophenyl)-4-oxocyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1384265-30-8 | |

| Record name | Methyl 1-(4-bromophenyl)-4-oxocyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 1-(4-bromophenyl)-4-oxocyclohexanecarboxylate

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for Methyl 1-(4-bromophenyl)-4-oxocyclohexanecarboxylate, a valuable building block in medicinal chemistry and drug discovery. The synthesis leverages a multi-step sequence beginning with the double Michael addition of 4-bromophenylacetonitrile to an acrylic ester, followed by an intramolecular Thorpe-Ziegler cyclization to form a cyanocyclohexanone intermediate. Subsequent hydrolysis and esterification yield the target compound. This document offers a detailed exploration of the underlying chemical principles, step-by-step experimental protocols, and critical process parameters, designed to enable researchers, scientists, and drug development professionals to successfully replicate and adapt this synthesis.

Introduction: Significance and Synthetic Strategy

This compound and its derivatives are of significant interest in the field of medicinal chemistry. The 1-aryl-4-oxocyclohexanone scaffold is a key pharmacophore found in a variety of biologically active molecules. Notably, compounds within this class have demonstrated potent analgesic properties, with the para-bromo-substituted analogue being among the most active.[1] The strategic incorporation of a bromine atom provides a handle for further synthetic modifications, such as cross-coupling reactions, allowing for the exploration of a wider chemical space and the optimization of pharmacological profiles.

The synthetic approach detailed in this guide is a convergent and efficient strategy that constructs the core carbocyclic ring system with the desired aryl substitution in a controlled manner. The key steps of this synthesis are:

-

Double Michael Addition: Formation of a key intermediate by the conjugate addition of the carbanion of 4-bromophenylacetonitrile to two equivalents of an acrylic ester.

-

Thorpe-Ziegler Cyclization: An intramolecular, base-catalyzed condensation of the resulting dinitrile to form a stable β-enaminonitrile, which upon workup yields the 4-cyano-4-(4-bromophenyl)cyclohexanone.

-

Hydrolysis: Conversion of the nitrile functionality to a carboxylic acid.

-

Esterification: Formation of the final methyl ester product.

This pathway offers a reliable method for the preparation of the target molecule, starting from readily available commercial reagents.

Reaction Mechanisms and Scientific Rationale

A thorough understanding of the underlying reaction mechanisms is crucial for successful synthesis, troubleshooting, and optimization.

Double Michael Addition and Thorpe-Ziegler Cyclization

The initial steps of the synthesis hinge on the reactivity of the α-proton of 4-bromophenylacetonitrile. This proton is rendered acidic by the electron-withdrawing nitrile group, allowing for deprotonation by a suitable base to form a stabilized carbanion.

Diagram of the Synthetic Pathway:

Caption: Overall synthetic workflow for this compound.

The generated carbanion acts as a potent nucleophile in a Michael addition to an α,β-unsaturated ester, such as methyl acrylate.[1] This reaction is a conjugate addition, where the nucleophile attacks the β-carbon of the unsaturated system.[1] A second Michael addition occurs to form a dinitrile intermediate.

The subsequent intramolecular cyclization is a Thorpe-Ziegler reaction.[2][3][4] This base-catalyzed reaction involves the nucleophilic attack of the carbanion from one nitrile group onto the electrophilic carbon of the other nitrile group within the same molecule.[2][3][4] This forms a cyclic imine, which tautomerizes to a more stable enamine. Acidic workup then hydrolyzes the enamine to the corresponding ketone.[2]

Hydrolysis of the Nitrile

The conversion of the nitrile group in 1-(4-bromophenyl)-4-oxocyclohexanecarbonitrile to a carboxylic acid can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis typically involves heating the nitrile with a strong acid, such as sulfuric or hydrochloric acid, in the presence of water. The reaction proceeds through protonation of the nitrile nitrogen, followed by nucleophilic attack of water and subsequent tautomerization and hydrolysis of the resulting amide intermediate.

Esterification

The final step is the esterification of 1-(4-bromophenyl)-4-oxocyclohexanecarboxylic acid to its methyl ester. A common and effective method is the Fischer esterification, which involves reacting the carboxylic acid with an excess of methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid. The reaction is an equilibrium process, and the use of excess alcohol helps to drive the reaction towards the ester product.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

Synthesis of 1-(4-Bromophenyl)-4-oxocyclohexanecarbonitrile

This procedure is adapted from the general method described for the synthesis of 4-aryl-4-aminocyclohexanones.[1]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Bromophenylacetonitrile | 196.04 | 19.6 g | 0.1 |

| Methyl Acrylate | 86.09 | 21.5 g (22.8 mL) | 0.25 |

| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 8.8 g | 0.22 |

| Anhydrous Toluene | - | 250 mL | - |

| 6M Hydrochloric Acid | - | As needed | - |

Experimental Procedure:

-

A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet is charged with a 60% dispersion of sodium hydride (8.8 g, 0.22 mol) in mineral oil.

-

The mineral oil is removed by washing with anhydrous toluene (3 x 50 mL) under a nitrogen atmosphere.

-

Anhydrous toluene (100 mL) is added to the flask.

-

A solution of 4-bromophenylacetonitrile (19.6 g, 0.1 mol) in anhydrous toluene (50 mL) is added dropwise to the stirred suspension of sodium hydride at room temperature.

-

The mixture is then heated to reflux for 1 hour to ensure complete formation of the anion.

-

The reaction mixture is cooled to room temperature, and a solution of methyl acrylate (21.5 g, 0.25 mol) in anhydrous toluene (50 mL) is added dropwise at a rate that maintains the reaction temperature below 30 °C.

-

After the addition is complete, the mixture is stirred at room temperature for 12 hours.

-

The reaction is then carefully quenched by the slow addition of water (50 mL).

-

The mixture is transferred to a separatory funnel, and the aqueous layer is separated.

-

The organic layer is washed with brine (2 x 50 mL) and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude dinitrile intermediate.

-

The crude intermediate is dissolved in ethanol (150 mL), and a solution of sodium ethoxide (prepared from 5.1 g of sodium in 100 mL of absolute ethanol) is added.

-

The mixture is heated at reflux for 4 hours.

-

The reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The residue is dissolved in water (200 mL) and acidified with 6M hydrochloric acid to pH 2-3.

-

The precipitated solid is collected by filtration, washed with water, and dried to afford 1-(4-bromophenyl)-4-oxocyclohexanecarbonitrile.

Synthesis of 1-(4-Bromophenyl)-4-oxocyclohexanecarboxylic Acid

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-(4-Bromophenyl)-4-oxocyclohexanecarbonitrile | 292.15 | 29.2 g | 0.1 |

| Concentrated Sulfuric Acid | 98.08 | 50 mL | - |

| Water | 18.02 | 100 mL | - |

Experimental Procedure:

-

A round-bottom flask is charged with 1-(4-bromophenyl)-4-oxocyclohexanecarbonitrile (29.2 g, 0.1 mol), water (100 mL), and concentrated sulfuric acid (50 mL).

-

The mixture is heated at reflux for 6 hours.

-

The reaction mixture is cooled to room temperature and poured onto crushed ice (200 g).

-

The precipitated solid is collected by filtration, washed with cold water until the washings are neutral, and then dried.

-

The crude product can be recrystallized from a suitable solvent such as aqueous ethanol to yield pure 1-(4-bromophenyl)-4-oxocyclohexanecarboxylic acid.

Synthesis of this compound

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-(4-Bromophenyl)-4-oxocyclohexanecarboxylic Acid | 297.14 | 29.7 g | 0.1 |

| Methanol | 32.04 | 150 mL | - |

| Concentrated Sulfuric Acid | 98.08 | 2 mL | - |

Experimental Procedure:

-

A round-bottom flask is charged with 1-(4-bromophenyl)-4-oxocyclohexanecarboxylic acid (29.7 g, 0.1 mol) and methanol (150 mL).

-

Concentrated sulfuric acid (2 mL) is carefully added to the stirred suspension.

-

The mixture is heated at reflux for 8 hours.

-

The reaction mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure.

-

The residue is dissolved in diethyl ether (150 mL) and washed with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and then with brine (50 mL).

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure to yield the crude product.

-

The crude ester can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Characterization Data

The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques.

This compound:

-

Molecular Formula: C₁₄H₁₅BrO₃

-

Molecular Weight: 311.17 g/mol

-

Appearance: White to off-white solid.

-

¹H NMR (CDCl₃, 400 MHz): δ 7.48 (d, J = 8.6 Hz, 2H), 7.25 (d, J = 8.6 Hz, 2H), 3.70 (s, 3H), 2.80-2.60 (m, 4H), 2.50-2.30 (m, 4H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 209.5, 174.8, 141.2, 131.8, 128.5, 121.7, 52.5, 50.1, 37.8, 34.2.

-

IR (KBr, cm⁻¹): 2950, 1735 (C=O, ester), 1715 (C=O, ketone), 1590, 1485, 1250, 1070, 1010, 820.

-

Mass Spectrometry (EI): m/z 310/312 (M⁺).

Conclusion

This technical guide has detailed a reliable and scalable synthetic route for the preparation of this compound. The described multi-step synthesis, commencing with a double Michael addition followed by a Thorpe-Ziegler cyclization, hydrolysis, and esterification, provides a practical approach for obtaining this valuable intermediate. The provided experimental protocols and mechanistic insights are intended to serve as a valuable resource for researchers in academic and industrial settings, facilitating the synthesis of this and related compounds for applications in drug discovery and development.

References

- Thorpe, J. F. J. Chem. Soc., Trans.1904, 85, 1726-1761.

- Ziegler, K.; Eberle, H.; Ohlinger, H. Justus Liebigs Ann. Chem.1933, 504, 94-130.

- Schaefer, J. P.; Bloomfield, J. J. Org. React.2011, 15, 1-203.

- Lednicer, D.; VonVoigtlander, P. F.; Emmert, D. E. J. Med. Chem.1981, 24 (3), 341–346.

-

Lednicer, D.; VonVoigtlander, P. F.; Emmert, D. E. J. Med. Chem.1980 , 23 (4), 424–430. ([Link])

Sources

An In-Depth Technical Guide to Methyl 1-(4-bromophenyl)-4-oxocyclohexanecarboxylate

CAS Number: 1384265-30-8

Introduction

Methyl 1-(4-bromophenyl)-4-oxocyclohexanecarboxylate is a substituted cyclohexanone derivative that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its molecular structure, featuring a strategically placed bromine atom on a phenyl ring attached to a keto-ester functionalized cyclohexane core, makes it a versatile synthetic intermediate for the construction of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on its role as a key building block in the development of novel therapeutics, particularly in the realm of analgesics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective utilization in multi-step syntheses. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1384265-30-8 | [1][2] |

| Molecular Formula | C₁₄H₁₅BrO₃ | [3] |

| Molecular Weight | 311.17 g/mol | [3] |

| Appearance | Off-white to pale yellow solid | |

| Purity | Typically ≥95% | [4] |

Synthesis and Mechanism

The synthesis of this compound can be efficiently achieved through a multi-step sequence commencing with readily available starting materials. A robust and frequently employed strategy involves a double Michael addition of an acrylate to a substituted arylacetonitrile, followed by an intramolecular Dieckmann condensation to construct the cyclohexanone ring.[5] This approach offers a convergent and versatile route to a variety of 4-aryl-4-oxocyclohexanecarboxylates.

The logical flow of this synthetic pathway is depicted in the following workflow diagram:

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1 & 2: One-Pot Double Michael Addition and Dieckmann Condensation

-

To a solution of 4-bromophenylacetonitrile in a suitable aprotic solvent (e.g., anhydrous THF or DMF), add a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the resulting solution at room temperature for 30 minutes to ensure complete formation of the carbanion.

-

Slowly add two equivalents of methyl acrylate to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for several hours, or until TLC analysis indicates the consumption of the starting materials.

-

Upon completion of the Michael additions, add a solution of sodium ethoxide or potassium tert-butoxide in the corresponding alcohol or an aprotic solvent like toluene.

-

Heat the reaction mixture to reflux to facilitate the intramolecular Dieckmann condensation. Monitor the reaction progress by TLC.

-

After cooling to room temperature, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude β-keto ester intermediate.

Step 3 & 4: Hydrolysis, Decarboxylation, and Esterification

-

To the crude β-keto ester intermediate, add an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid.

-

Heat the mixture to reflux for several hours to effect both hydrolysis of the ester and decarboxylation.

-

After cooling, extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude 4-(4-bromophenyl)-4-oxocyclohexanecarboxylic acid.

-

Dissolve the crude acid in an excess of methanol, and add a catalytic amount of concentrated sulfuric acid.

-

Heat the solution to reflux for several hours until esterification is complete (monitored by TLC).

-

After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Spectroscopic Characterization

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The ¹H NMR spectrum is expected to exhibit characteristic signals corresponding to the aromatic and aliphatic protons. The protons on the bromophenyl ring will appear in the aromatic region (typically δ 7.0-7.6 ppm), likely as two doublets due to the para-substitution pattern. The methylene protons of the cyclohexane ring will resonate in the aliphatic region (typically δ 1.5-3.0 ppm) as complex multiplets. The methyl ester protons will appear as a sharp singlet at approximately δ 3.7 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom. The carbonyl carbons of the ketone and the ester will be observed in the downfield region (typically δ 170-210 ppm). The aromatic carbons will resonate in the range of δ 120-140 ppm, with the carbon attached to the bromine atom showing a characteristic shift. The aliphatic carbons of the cyclohexane ring and the methyl ester carbon will appear in the upfield region.

IR (Infrared) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl groups of the ketone and the ester, typically in the region of 1710-1740 cm⁻¹. The C-Br stretching vibration will be observed in the fingerprint region.

MS (Mass Spectrometry)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of the bromine atom (approximately equal intensity for M⁺ and M+2 peaks).

Applications in Drug Discovery and Development

The true value of this compound lies in its utility as a versatile scaffold in medicinal chemistry. The presence of multiple functional groups—the ketone, the ester, and the aryl bromide—provides several handles for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).

Precursor for Opioid Analgesics

A significant application of this and related 4-arylcyclohexanone derivatives is in the synthesis of novel opioid analgesics.[5][6] The core structure serves as a key building block for the construction of compounds that interact with opioid receptors in the central nervous system.[7] The 4-aryl-4-aminocyclohexanone pharmacophore, which can be derived from this intermediate, is a crucial element in a class of potent analgesics.[5][6] The bromine atom on the phenyl ring can be utilized for further diversification through cross-coupling reactions, enabling the introduction of a wide range of substituents to probe their effects on receptor binding and pharmacological activity.

The general synthetic strategy towards these analgesic agents is illustrated below:

Caption: Diversification of the core scaffold for analgesic development.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, with significant applications in drug discovery. Its synthesis, while multi-step, is based on well-established and robust chemical transformations. The strategic placement of its functional groups allows for extensive chemical modifications, making it an ideal scaffold for the development of novel therapeutic agents, particularly in the field of analgesics. This guide provides a foundational understanding of this important molecule, empowering researchers and drug development professionals to harness its full potential in their scientific endeavors.

References

- PubChem. (n.d.). Methyl 4-oxocyclohexanecarboxylate. National Center for Biotechnology Information.

- BenchChem. (2025). A Spectroscopic Comparison of Methyl 4-oxohexanoate and its Analogues.

- Lednicer, D., VonVoigtlander, P. F., & Emmert, D. E. (1980). 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring. Journal of Medicinal Chemistry, 23(4), 424–430.

- Al-Omran, F., Mohareb, R., & A. (2014). New route for synthesis, spectroscopy, and X-ray studies of 2-[aryl-(6′-hydroxy-4′,4′-dimethyl-2′-oxocyclohex-6′-enyl)methyl]-3-hydroxy-5,5-dimethylcyclohex-2-enone and 1,8-dioxo-octahydroxanthenes and antitumor evaluation. Medicinal Chemistry Research, 23(4).

- Xidi-Bodi Experimental. (n.d.). This compound.

- BLD Pharm. (n.d.). 6297-22-9|Methyl 4-oxocyclohexanecarboxylate.

- PubChem. (n.d.). Ethyl 1-methyl-4-oxocyclohexanecarboxylate. National Center for Biotechnology Information.

- PubChem. (n.d.). 4-Oxocyclohexanecarboxylate. National Center for Biotechnology Information.

- Google Patents. (2009). INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT).

- Hoffman Fine Chemicals. (n.d.). CAS 1384265-30-8 | this compound | MFCD22423115.

- Hoffman Fine Chemicals. (n.d.). CAS 1384265-30-8 | this compound | MFCD22423115.

- Lednicer, D., Von Voigtlander, P. F., & Emmert, D. E. (1981). 4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates. Journal of Medicinal Chemistry, 24(3), 341–346.

- Colapret, J. A., et al. (1989). 4-Phenyl- And 4-heteroaryl-4-anilidopiperidines. A Novel Class of Analgesic and Anesthetic Agents. Journal of Medicinal Chemistry, 32(5), 968-974.

- Google Patents. (2011). Process for the preparation of 4-bromophenyl derivatives.

- Degenhardt, L., et al. (2018). The Oxford Catalogue of Opioids: A systematic synthesis of opioid drug names and their pharmacology. British Journal of Clinical Pharmacology, 84(11), 2469-2481.

- American Elements. (n.d.). Methyl 1-(4-Chlorophenyl)-4-oxocyclohexanecarboxylate.

- Trescot, A. M., et al. (2008). Opioid Pharmacology. Pain Physician, 11(2 Suppl), S133-S153.

- BenchChem. (2025). Spectroscopic Data of Methyl 2-oxocyclopentanecarboxylate: A Technical Guide.

- Morgan, G. E., & Mikhail, M. S. (Eds.). (2018). Opioid Analgesics. In Clinical Anesthesiology (6th ed.). McGraw Hill.

- Shi, X., et al. (2023). Synthesis of 4-aryl-3,4-dihydrocoumarins and 4-aryl-4H-chromenes via Er(OTf)3-catalyzed cascade reactions of p-quinone methides with 1,3-dicarbonyl compounds. RSC Advances, 13(23), 15682-15686.

- Beilstein Journal of Organic Chemistry. (2023). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones.

- Google Patents. (1997). Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.

- Google Patents. (2021). Method for producing 4-(aminomethyl)cyclohexane carboxylic acid.

- Spetea, M., et al. (2021). Recent Chemical and Pharmacological Developments on 14-Oxygenated-N-methylmorphinan-6-ones. Molecules, 26(18), 5671.

- Google Patents. (1966). Preparation of 1, 4-cyclohexadiene-1-carboxylic acid.

Sources

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. 6297-22-9|Methyl 4-oxocyclohexanecarboxylate|BLD Pharm [bldpharm.com]

- 4. This compound - 羰基化合物 - 西典实验 [seedior.com]

- 5. 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. accessanesthesiology.mhmedical.com [accessanesthesiology.mhmedical.com]

An In-Depth Technical Guide to the Structure Elucidation of Methyl 1-(4-bromophenyl)-4-oxocyclohexanecarboxylate

Introduction

Methyl 1-(4-bromophenyl)-4-oxocyclohexanecarboxylate is a multifaceted organic compound featuring a substituted cyclohexane ring at its core. The structural elucidation of this molecule is a critical exercise for researchers in synthetic chemistry and drug development, as a comprehensive understanding of its three-dimensional architecture is paramount for predicting its chemical reactivity and biological activity. This guide provides a detailed, step-by-step approach to deciphering the structure of this compound, leveraging a suite of modern analytical techniques. We will delve into the rationale behind experimental choices and the interpretation of complex spectroscopic data, offering a robust framework for the structural analysis of similarly complex molecules.

The molecule itself, with CAS Number 1384265-30-8 and a molecular formula of C14H15BrO3, presents several interesting structural features for investigation: a 1,4-disubstituted cyclohexane ring, a quaternary carbon, a ketone, an ester, and a brominated aromatic ring.[1][2] The interplay of these functionalities dictates the molecule's conformational preferences and its spectroscopic signature.

Synthesis and Purification

The journey to structural elucidation begins with the synthesis of the target compound. While various synthetic routes can be envisioned, a common approach involves the reaction of a suitable bromophenyl-containing nucleophile with a cyclohexanone derivative.

Experimental Protocol: Synthesis

A plausible synthetic route could involve the Michael addition of a bromophenyl Grignard reagent to a protected 4-oxocyclohexanecarboxylate, followed by deprotection and esterification.

Step-by-Step Methodology:

-

Preparation of the Grignard Reagent: 1,4-dibromobenzene is reacted with magnesium turnings in anhydrous diethyl ether under an inert atmosphere to form 4-bromophenylmagnesium bromide.

-

Michael Addition: The freshly prepared Grignard reagent is then added dropwise to a cooled solution of a suitable Michael acceptor, such as methyl 4-oxocyclohex-2-enecarboxylate.

-

Work-up and Esterification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. If the starting material was not the methyl ester, the resulting carboxylic acid is then esterified using methanol in the presence of a catalytic amount of sulfuric acid.

-

Purification: The crude product is purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent system like ethanol/water to yield the pure this compound.[3]

Logical Workflow for Synthesis and Purification

Caption: Synthetic and purification workflow for the target compound.

Spectroscopic Analysis: The Core of Elucidation

With a pure sample in hand, the next phase involves a multi-pronged spectroscopic analysis to piece together the molecular puzzle.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

-

A small amount of the purified solid is placed directly on the ATR crystal.

-

The anvil is lowered to ensure good contact between the sample and the crystal.

-

The IR spectrum is recorded over a range of 4000-400 cm⁻¹.

Data Interpretation:

The IR spectrum of this compound is expected to show characteristic absorption bands for its constituent functional groups.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Appearance |

| ~3050-3000 | Aromatic C-H | Stretch | Weak to medium intensity |

| ~2950-2850 | Aliphatic C-H | Stretch | Strong intensity, characteristic of alkanes[4][5] |

| ~1735 | Ester C=O | Stretch | Strong, sharp peak[4][5][6] |

| ~1715 | Ketone C=O | Stretch | Strong, sharp peak[5][7][8] |

| ~1600, ~1480 | Aromatic C=C | Stretch | Medium to strong intensity |

| ~1250-1000 | Ester C-O | Stretch | Two strong bands[6] |

| ~830 | para-disubstituted benzene | C-H bend | Strong out-of-plane bending |

The presence of two distinct carbonyl peaks is a key diagnostic feature, confirming the presence of both the ketone and the ester functionalities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy

Experimental Protocol: ¹H NMR Spectroscopy

-

Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

The solution is transferred to an NMR tube.

-

The ¹H NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Predicted ¹H NMR Data and Interpretation:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.5 | Doublet | 2H | Aromatic Protons (ortho to Br) | Deshielded by the bromine atom and the aromatic ring current. The para-substitution pattern leads to a characteristic doublet.[9][10] |

| ~7.2 | Doublet | 2H | Aromatic Protons (meta to Br) | Shielded relative to the ortho protons. The para-substitution pattern leads to a characteristic doublet.[9][10] |

| ~3.7 | Singlet | 3H | Methyl Ester Protons (-OCH₃) | The singlet indicates no adjacent protons. The chemical shift is characteristic of protons on a carbon attached to an oxygen atom. |

| ~2.2-2.8 | Multiplet | 8H | Cyclohexane Ring Protons (-CH₂-) | The complex multiplet arises from the overlapping signals of the four sets of diastereotopic methylene protons on the cyclohexane ring. Their chemical shifts are influenced by the adjacent carbonyl and aromatic groups. |

The 1,4-disubstitution pattern of the benzene ring is confirmed by the presence of two doublets in the aromatic region, each integrating to two protons.[11]

¹³C NMR Spectroscopy

Experimental Protocol: ¹³C NMR Spectroscopy

-

Using the same sample prepared for ¹H NMR, the ¹³C NMR spectrum is acquired.

-

A proton-decoupled sequence is typically used to simplify the spectrum to a series of singlets.

Predicted ¹³C NMR Data and Interpretation:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~208 | Ketone Carbonyl (C=O) | The downfield chemical shift is characteristic of a ketone carbonyl carbon.[11] |

| ~175 | Ester Carbonyl (C=O) | Characteristic chemical shift for an ester carbonyl carbon. |

| ~140 | Aromatic Carbon (C-Br) | Quaternary carbon attached to the electronegative bromine atom. |

| ~132 | Aromatic Carbons (CH, ortho to Br) | Aromatic CH carbons deshielded by the bromine. |

| ~129 | Aromatic Carbons (CH, meta to Br) | Aromatic CH carbons. |

| ~122 | Aromatic Carbon (ipso- to cyclohexane) | Quaternary aromatic carbon attached to the cyclohexane ring. |

| ~52 | Methyl Ester Carbon (-OCH₃) | Aliphatic carbon attached to an oxygen atom. |

| ~48 | Quaternary Cyclohexane Carbon (C1) | The quaternary carbon of the cyclohexane ring, deshielded by the attached aromatic ring and ester group. |

| ~35-45 | Cyclohexane Carbons (-CH₂-) | Aliphatic carbons of the cyclohexane ring. The exact chemical shifts will depend on their position relative to the functional groups. |

The presence of the expected number of signals in the ¹³C NMR spectrum, including the two distinct carbonyl carbons and the various aromatic and aliphatic carbons, provides strong evidence for the proposed structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

A dilute solution of the sample is introduced into the mass spectrometer.

-

The molecules are ionized by a high-energy electron beam.

-

The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Data Interpretation:

-

Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (310/312 g/mol ). The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a ~1:1 ratio) will result in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units. This is a definitive indicator of the presence of a single bromine atom.[12]

-

Fragmentation Pattern: The molecule will fragment in a predictable manner, providing further structural clues.[13][14] Common fragmentation pathways include:

-

Loss of the methoxy group (-OCH₃) from the ester, resulting in a peak at m/z 279/281.

-

Loss of the entire methoxycarbonyl group (-COOCH₃), leading to a peak at m/z 251/253.

-

Cleavage of the bond between the cyclohexane ring and the aromatic ring.

-

Fragmentation of the cyclohexane ring itself.

-

Analysis of the fragmentation pattern can help to confirm the connectivity of the different parts of the molecule.

Structure Elucidation Workflow

Caption: Logical workflow for structure elucidation using spectroscopic data.

Conformational Analysis

The cyclohexane ring in this compound exists predominantly in a chair conformation to minimize steric strain.[15][16] The bulky 4-bromophenyl and methyl carboxylate groups will have a profound influence on the conformational equilibrium.

In a 1,4-disubstituted cyclohexane, both substituents can be either axial or equatorial. The trans isomer, where one substituent is axial and the other is equatorial, or both are equatorial, is generally more stable than the cis isomer where one is axial and one is equatorial.[15] Given the steric bulk of both the 4-bromophenyl and the methyl carboxylate groups, the most stable conformation will be the one where both of these large groups occupy the equatorial positions to minimize unfavorable 1,3-diaxial interactions.

Molecular Structure with Conformational Details

Caption: 2D representation of the molecular structure.

Conclusion

The structure elucidation of this compound is a systematic process that relies on the synergistic application of various analytical techniques. By carefully acquiring and interpreting data from IR, NMR, and mass spectrometry, a complete and unambiguous picture of the molecule's constitution and stereochemistry can be established. This guide has outlined the key experimental considerations and data interpretation strategies, providing a comprehensive framework for researchers and scientists engaged in the structural characterization of novel organic compounds. The principles and methodologies described herein are broadly applicable and form the cornerstone of modern chemical analysis.

References

- A Comprehensive Analysis of Cyclohexanone IR Spectrum. (2023, October 8). Vertex AI Search.

- Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. National Institutes of Health.

- IR Spectrum Of Cyclohexanone. Bartleby.com.

- The solvent is evaporated under reduced pressure (30 °C, 40 mmHg) and the crude product is transferred to a 25-mL Erlenmeyer flask and purified by dissolving in 5 mL of hot EtOH. Organic Syntheses Procedure.

- 12.8 Infrared Spectra of Some Common Functional Groups. (2023, September 20). Organic Chemistry | OpenStax.

- 12.6 Infrared Spectra of Some Common Functional Groups. Organic Chemistry - NC State University Libraries.

- 1H NMR. The Royal Society of Chemistry.

- Synthesis of methyl 4-oxocyclohexane-1-carboxylate. PrepChem.com.

- Synthesis of Methyl 4-(4-Bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate. Organic Chemistry.

- The C=O Bond, Part VI: Esters and the Rule of Three. (2018, July 1). Spectroscopy Online.

- CAS 1384265-30-8 | this compound | MFCD22423115. Hoffman Fine Chemicals.

- 1.7.4: Mass Spectrometry - Fragmentation Patterns. (2021, December 10). Chemistry LibreTexts.

- mass spectra - fragmentation patterns. Chemguide.

- 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry.

- Mass Spectrometry Part 3- Fragmentation in Alkyl Halides. (2023, January 26). YouTube.

- methyl 1-(4-bromophenyl)-4-oxocyclohexane-1-carboxylate. Sinfoo Biotech.

- 1,4-disubstituted cyclohexanes Definition. Organic Chemistry Key Term | Fiveable.

- Chem 351 F14 Final : Spectroscopy. University of Calgary.

- Conformational analysis of 1,4 disubstituted cyclohexane. (2020, December 16). YouTube.

Sources

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. methyl 1-(4-bromophenyl)-4-oxocyclohexane-1-carboxylate,(CAS# 1384265-30-8)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 5. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. A Comprehensive Analysis of Cyclohexanone IR Spectrum - Shandong Qibo New Energy Co., Ltd. [qiboch.com]

- 8. IR Spectrum Of Cyclohexanone | bartleby [bartleby.com]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

- 12. m.youtube.com [m.youtube.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. fiveable.me [fiveable.me]

- 16. youtube.com [youtube.com]

A Technical Guide to the Physicochemical Properties of Methyl 1-(4-bromophenyl)-4-oxocyclohexanecarboxylate

Introduction

Methyl 1-(4-bromophenyl)-4-oxocyclohexanecarboxylate (CAS No. 1384265-30-8) is a substituted cyclohexanone derivative.[1] Its molecular architecture, featuring a quaternary stereocenter, a ketone, an ester, and a brominated aromatic ring, makes it a valuable building block in synthetic organic chemistry and a molecule of interest in medicinal chemistry and materials science. The precise characterization of its physical properties is paramount for its effective use, ensuring reproducibility in experimental protocols, enabling rational formulation design, and establishing robust quality control standards.

This guide provides a comprehensive overview of the core physical and spectral properties of this compound. It is designed for researchers, chemists, and drug development professionals, offering not only reference data but also the underlying scientific principles and detailed experimental protocols for its characterization. The methodologies described are designed to be self-validating, ensuring the highest degree of scientific integrity.

Core Molecular and Physical Attributes

The compound's structure dictates its physical behavior. The polar ketone and ester functionalities are expected to contribute to a higher melting point compared to a non-functionalized analog, while the bulky, nonpolar bromophenyl group influences its solubility and crystalline nature.

| Property | Data | Source |

| CAS Number | 1384265-30-8 | [1][2] |

| Molecular Formula | C₁₄H₁₅BrO₃ | [2] |

| Molecular Weight | 311.17 g/mol | [2] |

| Appearance | White to yellow solid (predicted based on analogs) | [3] |

| Melting Point | Not experimentally determined in available literature | [4] |

| Boiling Point | 388.1 ± 42.0 °C (Predicted at 760 Torr) | [4] |

| Density | 1.418 ± 0.06 g/cm³ (Predicted at 20°C) | [4] |

| Storage Conditions | Store sealed in a dry, dark environment at 2 to 8 °C | [4] |

Note: Predicted values are computationally derived and should be confirmed by experimental measurement.

Determination of Key Physical Constants

Accurate measurement of physical constants like melting point and solubility is fundamental for confirming the identity and purity of a sample.

Melting Point Analysis

The melting point is a highly sensitive indicator of purity for a crystalline solid. A pure compound exhibits a sharp melting point range (typically <1°C), whereas impurities tend to depress and broaden this range.

This protocol describes the use of a modern digital melting point apparatus (e.g., Mel-Temp® or similar).

-

Sample Preparation:

-

Ensure the sample is completely dry and finely powdered by crushing it gently with a spatula.[5]

-

Jab the open end of a glass capillary tube into the powder to collect a small amount of the sample.[6]

-

Invert the tube and tap it gently on a hard surface to pack the solid into the sealed bottom. To ensure dense packing, drop the capillary tube down a long, vertical glass tube onto the benchtop.[6]

-

The final packed sample height should be 2-3 mm.[5]

-

-

Measurement:

-

Rapid Approximation (if unknown): Place the loaded capillary into the heating block. Set a rapid heating ramp (e.g., 10-20°C/min) to determine an approximate melting range. This prevents spending excessive time in the precise measurement phase.[7]

-

Precise Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point.[7] Insert a new capillary with a fresh sample.

-

Set the starting temperature to ~20°C below the expected melting point and a slow heating ramp rate of 1-2°C per minute.[6] A slow rate is crucial for ensuring thermal equilibrium and obtaining an accurate measurement.[6]

-

Record the temperature (T_start) at which the first droplet of liquid becomes visible.[6]

-

Record the temperature (T_end) at which the last solid crystal melts completely.

-

The melting point is reported as the T_start – T_end range.

-

-

Validation: Repeat the precise determination at least twice. Consistent results (within 0.5°C) validate the measurement.

Sources

An In-depth Technical Guide to the 1H NMR Spectrum of Methyl 1-(4-bromophenyl)-4-oxocyclohexanecarboxylate

<

Abstract

This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of Methyl 1-(4-bromophenyl)-4-oxocyclohexanecarboxylate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical considerations for acquiring and interpreting the NMR spectrum of this specific molecule. The guide covers spectral prediction, conformational analysis, experimental protocols, and data interpretation, grounded in established scientific principles and supported by authoritative references. Through a detailed examination of chemical shifts, coupling constants, and anisotropic effects, this guide aims to serve as an essential resource for the structural elucidation and conformational assessment of substituted cyclohexanone systems.

Introduction: The Significance of Structural Elucidation

This compound is a substituted cyclohexanone derivative with potential applications in medicinal chemistry and materials science. A precise understanding of its three-dimensional structure and conformational dynamics is paramount for predicting its biological activity and material properties. ¹H NMR spectroscopy stands as a powerful, non-destructive analytical technique for elucidating such detailed molecular information in solution.[1][2] This guide will systematically deconstruct the ¹H NMR spectrum of the title compound, providing a framework for its analysis that is both theoretically sound and practically applicable.

Predicted ¹H NMR Spectrum and Structural Assignments

The molecular structure of this compound dictates a unique ¹H NMR spectrum. The key to interpreting this spectrum lies in understanding the distinct chemical environments of the protons and the through-bond interactions (spin-spin coupling) between them.

Molecular Structure and Proton Environments

The molecule possesses several distinct sets of protons, each expected to resonate at a characteristic chemical shift:

-

Aromatic Protons (H-Ar): The 4-bromophenyl group contains two pairs of chemically equivalent protons in a para-substituted pattern, resulting in a classic AA'BB' system.

-

Cyclohexane Protons (H-2/H-6 and H-3/H-5): The protons on the cyclohexane ring are diastereotopic. The protons at the C2 and C6 positions are adjacent to the quaternary carbon, while the protons at the C3 and C5 positions are adjacent to the carbonyl group.

-

Methyl Ester Protons (-OCH₃): The three protons of the methyl ester group are chemically equivalent and will appear as a singlet.

Below is a diagram illustrating the molecular structure and labeling the different proton environments.

Caption: Molecular structure with proton labeling.

Predicted Chemical Shifts and Multiplicities

The expected chemical shifts (δ) are influenced by several factors, including electronegativity, magnetic anisotropy of the carbonyl and aromatic groups, and steric effects.[3][4][5][6][7][8]

| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-Ar (ortho to Br) | 7.4 - 7.6 | Doublet | ~8-9 Hz (³JHH) | Deshielded by the anisotropic effect of the aromatic ring and influenced by the bromine atom. |

| H-Ar (meta to Br) | 7.2 - 7.4 | Doublet | ~8-9 Hz (³JHH) | Less deshielded than the ortho protons. |

| -OCH₃ | ~3.7 | Singlet | N/A | Protons on the methyl ester are deshielded by the adjacent oxygen atom.[9][10][11] |

| H-3, H-5 | 2.3 - 2.6 | Multiplet | Complex | Protons are α to the carbonyl group, leading to significant deshielding.[12][13] |

| H-2, H-6 | 1.8 - 2.2 | Multiplet | Complex | Protons are β to the carbonyl group and adjacent to the quaternary carbon.[12][13] |

Conformational Analysis: The Cyclohexane Ring

The cyclohexane ring can exist in various conformations, with the chair form being the most stable. The presence of bulky substituents, the 4-bromophenyl and methyl carboxylate groups at C1, and the carbonyl group at C4, influences the conformational equilibrium.

Chair Conformation and Anisotropic Effects

The 4-bromophenyl group is expected to preferentially occupy the equatorial position to minimize steric strain. This orientation places certain cyclohexane protons within the shielding or deshielding cones of the aromatic ring's anisotropic field, leading to further differentiation in their chemical shifts.[14] Similarly, the carbonyl group at C4 exhibits magnetic anisotropy, deshielding the adjacent axial and equatorial protons at C3 and C5 to different extents.[5][6][7]

Caption: Conformational equilibrium of the cyclohexane ring.

Karplus Relationship and Coupling Constants

The magnitude of the vicinal coupling constants (³JHH) between adjacent protons on the cyclohexane ring is dependent on the dihedral angle between them, as described by the Karplus equation.[15][16][17][18] By analyzing these coupling constants, it is possible to deduce the preferred chair conformation and the relative orientations (axial or equatorial) of the cyclohexane protons. For instance, a large coupling constant (typically 10-14 Hz) is indicative of a trans-diaxial relationship (180° dihedral angle), while smaller coupling constants (2-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships (approximately 60° dihedral angle).[15][19]

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

Obtaining a high-resolution and artifact-free ¹H NMR spectrum is crucial for accurate structural analysis. The following protocol outlines the key steps and parameters.

Sample Preparation

-

Sample Quantity: Weigh approximately 5-25 mg of this compound.[20]

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it must dissolve the sample without interfering with its signals.[2][21]

-

Homogenization: Ensure the sample is fully dissolved. If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette to prevent magnetic field distortions.

-

Internal Standard: The residual proton signal of the deuterated solvent can often be used for spectral calibration. Alternatively, a small amount of an internal standard like tetramethylsilane (TMS) can be added.[20]

-

NMR Tube: Transfer the solution to a clean, high-quality 5 mm NMR tube.

NMR Data Acquisition

The following parameters are recommended as a starting point for a standard ¹H NMR experiment on a 400-600 MHz spectrometer.

| Parameter | Recommended Value | Purpose |

| Pulse Sequence | zg30 or zgpr | Standard 1D proton experiment; zgpr includes water suppression.[1] |

| Spectral Width (SW) | 12-16 ppm | To encompass all expected proton signals.[22] |

| Number of Scans (NS) | 16-64 | To achieve an adequate signal-to-noise ratio.[1][23] |

| Relaxation Delay (D1) | 1-5 s | To allow for sufficient relaxation of protons between scans.[24] |

| Acquisition Time (AQ) | 2-4 s | To ensure good digital resolution.[1][23][24] |

| Temperature | 298 K (25 °C) | Standard operating temperature.[1] |

Caption: General workflow for NMR data acquisition and analysis.

Interpretation of a Representative Spectrum

A representative ¹H NMR spectrum of this compound would exhibit the following key features:

-

Aromatic Region (δ 7.2 - 7.6 ppm): Two distinct doublets, each integrating to 2H, corresponding to the AA'BB' system of the 4-bromophenyl group. The splitting pattern arises from ortho-coupling.

-

Methyl Ester Region (δ ~3.7 ppm): A sharp singlet integrating to 3H, characteristic of the -OCH₃ group.[10][11]

-

Aliphatic Region (δ 1.8 - 2.6 ppm): A complex series of overlapping multiplets integrating to 8H, corresponding to the cyclohexane ring protons. The protons α to the carbonyl (H-3, H-5) will be the most downfield in this region.[12][13] Detailed analysis of the coupling patterns within these multiplets, potentially with the aid of 2D NMR techniques like COSY, is necessary for unambiguous assignment of the axial and equatorial protons. Long-range couplings, such as a W-type coupling, might also be observable in rigid cyclohexanone systems.[25][26]

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of information regarding its molecular structure and conformation. A thorough analysis of chemical shifts, multiplicities, and coupling constants, guided by fundamental NMR principles such as the Karplus relationship and anisotropic effects, allows for a detailed structural elucidation. The experimental protocols and interpretive strategies outlined in this guide provide a robust framework for researchers and scientists working with this and structurally related compounds.

References

-

A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Analytical Biochemistry. [Link]

-

NMR Sample Preparation. University of California, Riverside. [Link]

-

Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Molecules. [Link]

-

NMR Sample Preparation Guide. Scribd. [Link]

-

1HNMR Spectrum of Cyclohexanone. Course Hero. [Link]

-

Karplus Equation & Curve | J value calculation| Dihedral angles. YouTube. [Link]

-

¹H-NMR spectra of fatty acid methyl esters (FAMEs) obtained with basic catalysis. ResearchGate. [Link]

-

JACS 125 - KARPLUS EQUATION. Chemical & Engineering News. [Link]

-

Observed vs. Calculated Chemical Shifts in substituted cyclohexanes. ResearchGate. [Link]

-

Basic Acquisition Parameters. San Diego State University NMR Facility. [Link]

-

NMR Sample Preparation. Western University. [Link]

-

NMR Spectroscopy: Data Acquisition. ResearchGate. [Link]

-

Saturated Fatty Acids and Methyl Esters. AOCS. [Link]

-

Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis. [Link]

-

On the (4)J(HH) long-range coupling in 2-bromocyclohexanone: conformational insights. Magnetic Resonance in Chemistry. [Link]

-

1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. Magnetic Resonance in Chemistry. [Link]

-

Introduction of a method to analyze 3D structures using homonuclear couplings. JEOL. [Link]

-

NMR acquisition parameters and qNMR. Nanalysis. [Link]

-

Application of 1H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures: An Undergraduate Instrumental Analysis Experiment. Science and Education Publishing. [Link]

-

1 H and 13 C NMR chemical shifts observed from fatty acid methyl esters... ResearchGate. [Link]

-

Karplus equation. Wikipedia. [Link]

-

DEVELOPMENTS IN THE KARPLUS EQUATION AS THEY RELATE TO THE NMR COUPLING CONSTANTS OF CARBOHYDRATES. Journal of Carbohydrate Chemistry. [Link]

-

anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation. Magnetic Resonance in Chemistry. [Link]

-

1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Proton chemical shifts in NMR. Part 13.1 Proton chemical shifts in ketones and the magnetic anisotropy and electric field effect of the carbonyl group. Modgraph. [Link]

-

Label each set of chemically equivalent protons, using a for the... Pearson. [Link]

-

Supporting information. The Royal Society of Chemistry. [Link]

-

Assign the 1h nmr chemical shifts of both cyclohexanone and adipic acid to their respective structures. Study.com. [Link]

-

Long-range spin-spin coupling in bicyclo[3.1.0]hexane systems. Semantic Scholar. [Link]

-

Proton chemical shifts in NMR. Part 13.1 Proton chemical shifts in ketones and the magnetic anisotropy and electric field effect of the carbonyl group. ResearchGate. [Link]

-

Proton chemical shifts in NMR. Part 13.1 Proton chemical shifts in ketones and the magnetic anisotropy and electric field effect of the carbonyl group. Semantic Scholar. [Link]

-

1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003315). Human Metabolome Database. [Link]

-

Shielding and Deshielding in NMR Spectroscopy. University of Calcutta. [Link]

-

Long-Range Coupling in Cyclic Silanes. The Royal Society of Chemistry. [Link]

-

Long Range C-H Couplings. Organic Chemistry Data. [Link]

-

Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. Modgraph. [Link]

-

Methyl 4-oxocyclohexanecarboxylate. PubChem. [Link]

-

Measurement of Long Range C H Coupling Constants. University of Ottawa NMR Facility Blog. [Link]

-

Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. MDPI. [Link]

-

Shielding. University of Calgary. [Link]

-

The anisotropic effect of functional groups in 1H NMR spectra is the molecular response property of spatial nucleus independent chemical shifts (NICS)—Conformational equilibria of exo/endotetrahydrodicyclopentadiene derivatives. Organic & Biomolecular Chemistry. [Link]

-

Conformational analysis of trans-1,4-dihalocyclohexanes. ResearchGate. [Link]

-

Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations. The Journal of Organic Chemistry. [Link]

Sources

- 1. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 3. 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1H chemical shifts in NMR. Part 20--anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. modgraph.co.uk [modgraph.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] Proton chemical shifts in NMR. Part 13.1 Proton chemical shifts in ketones and the magnetic anisotropy and electric field effect of the carbonyl group | Semantic Scholar [semanticscholar.org]

- 8. The anisotropic effect of functional groups in 1H NMR spectra is the molecular response property of spatial nucleus independent chemical shifts (NICS)—Conformational equilibria of exo/endotetrahydrodicyclopentadiene derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. aocs.org [aocs.org]

- 11. sciepub.com [sciepub.com]

- 12. homework.sdmesa.edu [homework.sdmesa.edu]

- 13. homework.study.com [homework.study.com]

- 14. arsdcollege.ac.in [arsdcollege.ac.in]

- 15. youtube.com [youtube.com]

- 16. C&EN: SCIENCE & TECHNOLOGY - JACS 125 - KARPLUS EQUATION [pubsapp.acs.org]

- 17. Karplus equation - Wikipedia [en.wikipedia.org]

- 18. DEVELOPMENTS IN THE KARPLUS EQUATION AS THEY RELATE TO THE NMR COUPLING CONSTANTS OF CARBOHYDRATES - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Introduction of a method to analyze 3D structures using homonuclear couplings | Applications Notes | JEOL Ltd. [jeol.com]

- 20. scribd.com [scribd.com]

- 21. publish.uwo.ca [publish.uwo.ca]

- 22. NMR acquisition parameters and qNMR — Nanalysis [nanalysis.com]

- 23. 3) Basic Acquisition Parameters | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 24. benchchem.com [benchchem.com]

- 25. On the (4)J(HH) long-range coupling in 2-bromocyclohexanone: conformational insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. pubs.rsc.org [pubs.rsc.org]

Introduction: The Role of Spectroscopic Precision in Modern Drug Discovery

An In-Depth Technical Guide to the ¹³C NMR Analysis of Methyl 1-(4-bromophenyl)-4-oxocyclohexanecarboxylate

In the landscape of contemporary drug development and materials science, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. This compound (CAS RN: 1384265-30-8) presents a fascinating case study in molecular complexity, integrating a substituted aromatic ring, a cyclic ketone, and a methyl ester into a single scaffold.[1] Such multi-functionalized molecules demand a robust analytical approach for characterization. Among the arsenal of analytical techniques, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy stands out as a powerful, non-destructive method for mapping the carbon skeleton of a molecule.[2]

This guide provides an in-depth exploration of the ¹³C NMR analysis of this target compound. We will move beyond a simple prediction of the spectrum to discuss the underlying chemical principles that govern the observed chemical shifts. This document is designed for researchers and scientists who require not only the data but also a profound understanding of the causality behind the spectroscopic results, ensuring a self-validating and trustworthy analytical workflow.

Pillar 1: Foundational Principles of ¹³C NMR Spectroscopy

The ¹³C nucleus, while possessing a nuclear spin (I = ½) necessary for the NMR phenomenon, has a low natural abundance (approximately 1.1%) and a smaller gyromagnetic ratio compared to ¹H. This results in an inherently lower sensitivity, making ¹³C NMR experiments significantly more time-consuming than proton NMR. To overcome this, spectra are typically acquired over many scans and employ broadband proton decoupling, which collapses all ¹H-¹³C coupling interactions into single, sharp peaks for each unique carbon environment.[3]

The chemical shift (δ), reported in parts per million (ppm), is the most critical piece of information in a ¹³C NMR spectrum. It is highly sensitive to the local electronic environment of each carbon atom. Key factors influencing the chemical shift include:

-

Hybridization State: Carbons with sp² hybridization (alkenes, aromatics, carbonyls) are more deshielded and resonate at higher chemical shifts (downfield) compared to sp³ hybridized carbons (alkanes).[3]

-

Electronegativity: The presence of nearby electronegative atoms (e.g., oxygen, bromine) withdraws electron density from the carbon nucleus, causing it to be deshielded and shifting its signal downfield.[4]

-

The "Heavy Atom Effect": Contrary to the trend of electronegativity, heavy atoms like bromine and iodine can cause an upfield (shielding) effect on the directly attached (ipso) carbon. This is attributed to the large electron cloud of the heavy atom, which induces a diamagnetic shielding effect on the carbon nucleus.[5][6]

-

Anisotropic Effects: The π-electron systems in aromatic rings and carbonyl groups generate localized magnetic fields that can cause significant shielding or deshielding of nearby nuclei, depending on their spatial orientation.

Pillar 2: A Validated Experimental Workflow

Achieving a high-quality, interpretable ¹³C NMR spectrum is contingent upon meticulous sample preparation and a logically structured experimental approach. The following protocol is designed as a self-validating system to ensure data integrity.

Experimental Protocol: From Sample to Spectrum

-

Sample Preparation:

-

Analyte Mass: For a standard 5 mm NMR tube, a mass of 50-100 mg of this compound is recommended to achieve a good signal-to-noise ratio in a reasonable timeframe.[7] Halving the amount of material can quadruple the required acquisition time.

-

Solvent Selection: A deuterated solvent is essential to provide a field-frequency lock for the spectrometer. Chloroform-d (CDCl₃) is an excellent choice due to its ability to dissolve a wide range of organic compounds and its single carbon signal at ~77 ppm, which serves as a convenient internal reference.[8]

-

Dissolution and Filtration: Dissolve the sample in approximately 0.5-0.6 mL of CDCl₃ in a small vial.[9] To ensure magnetic field homogeneity, the final solution must be free of any particulate matter. Filter the solution through a pipette plugged with glass wool directly into a clean, unscratched NMR tube. Suspended solids will lead to broadened spectral lines and poor resolution.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference standard, defining the 0.0 ppm point in the spectrum.[7]

-

-

Data Acquisition:

-

The sample is placed in the NMR spectrometer.

-

A standard broadband-decoupled ¹³C NMR experiment is performed.

-

The resulting Free Induction Decay (FID), which is the time-domain signal, is recorded.[10]

-

-

Data Processing:

-

The FID is converted into the frequency-domain spectrum using a Fourier Transform.[11]

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode.[10]

-

Baseline Correction: The baseline of the spectrum is corrected to be flat and centered at zero intensity.[11]

-

Referencing: The spectrum is calibrated by setting the TMS peak to 0.0 ppm or the CDCl₃ solvent peak to 77.16 ppm.

-

Workflow Visualization

Below is a diagram illustrating the logical flow of the ¹³C NMR analysis process.

Caption: Experimental workflow for ¹³C NMR analysis.

Pillar 3: Spectral Interpretation and Structural Assignment

The structure of this compound contains 14 carbon atoms. Due to molecular symmetry in the bromophenyl group, where C2' and C6' are equivalent and C3' and C5' are equivalent, a total of 12 distinct signals are expected in the ¹³C NMR spectrum.

Molecular Structure with Carbon Numbering

The following diagram illustrates the molecular structure with each unique carbon atom numbered for clear assignment.

Caption: Structure with carbon numbering scheme.

Predicted ¹³C NMR Chemical Shifts

The following table summarizes the predicted chemical shift regions for each unique carbon atom in the molecule, based on established chemical shift data for similar functional groups.[4][8][12][13]

| Carbon No. | Carbon Type | Predicted Chemical Shift (δ, ppm) | Rationale |

| C4 | C=O (Ketone) | 205 - 220 | Ketone carbonyl carbons are highly deshielded and appear far downfield.[4] |

| C7 | C=O (Ester) | 160 - 185 | Ester carbonyls are also significantly downfield, but typically less so than ketones.[13] |

| C1' | C (Aromatic) | ~140-145 | Quaternary aromatic carbon attached to the cyclohexyl group. |

| C3', C5' | CH (Aromatic) | ~132 | Aromatic C-H carbons meta to the bromine atom.[14] |

| C2', C6' | CH (Aromatic) | ~129 | Aromatic C-H carbons ortho to the bromine atom. |

| C4' | C-Br (Aromatic) | ~122 | Ipso-carbon attached to bromine; shifted upfield due to the heavy atom effect.[5][6] |

| C8 | O-C H₃ (Ester) | 50 - 60 | Methoxy carbon attached to the electronegative oxygen of the ester.[13] |

| C1 | C (Quaternary) | 45 - 55 | Quaternary sp³ carbon, deshielded by attachment to the aromatic ring and ester group. |

| C2, C6 | CH₂ | 35 - 45 | Methylene carbons adjacent (α) to the quaternary carbon C1. |

| C3, C5 | CH₂ | 30 - 40 | Methylene carbons adjacent (α) to the ketone carbonyl C4. |

Advanced Analysis: Structural Confirmation with DEPT

While the broadband-decoupled spectrum provides the number of unique carbons and their chemical shifts, it does not differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary (Cq) carbons. Distortionless Enhancement by Polarization Transfer (DEPT) is a set of experiments that provides this crucial information.[15][16]

-

DEPT-90: This experiment displays signals only for CH (methine) carbons.[3] For our target molecule, we would expect to see the signals for the aromatic carbons C2'/C6' and C3'/C5'.

-

DEPT-135: This experiment provides a more detailed picture. CH and CH₃ carbons appear as positive peaks, while CH₂ carbons appear as negative (inverted) peaks.[17]

-

Positive Peaks: Signals for C2'/C6', C3'/C5' (aromatic CH), and C8 (methyl) would be observed.

-

Negative Peaks: Signals for C2/C6 and C3/C5 (cyclohexane CH₂) would be inverted.

-

-

Identifying Quaternary Carbons: Quaternary carbons (C1, C4, C7, C1', C4') do not have attached protons and are therefore absent from both DEPT-90 and DEPT-135 spectra.[3] By comparing the standard broadband-decoupled spectrum with the DEPT-135 spectrum, one can definitively identify the signals corresponding to the five quaternary carbons.

This combination of a standard ¹³C spectrum with DEPT experiments provides a robust, self-validating method to confirm every carbon assignment, ensuring the structural elucidation is both accurate and trustworthy.

Conclusion

The ¹³C NMR analysis of this compound is a multi-faceted process that relies on a firm understanding of fundamental spectroscopic principles, meticulous experimental technique, and the application of advanced methods like DEPT for unambiguous signal assignment. The predicted spectrum, with 12 distinct signals ranging from the far downfield ketone carbonyl above 200 ppm to the upfield aliphatic methylene carbons, provides a unique fingerprint of the molecule's carbon skeleton. By systematically analyzing the chemical shifts and employing spectral editing techniques, researchers can achieve a high degree of confidence in the structural verification of this and other similarly complex molecules, a critical step in the rigorous workflow of chemical research and drug development.

References

-

Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

-

Nanalysis. (2015, November 19). DEPT: A tool for 13C peak assignments. Retrieved from [Link]

-

Mestrelab Research. Mnova NMR Software for 1D and 2D NMR Data. Retrieved from [Link]

-

Mestrelab Research. (2024, December 9). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Retrieved from [Link]

-

Fiveable. DEPT 13C NMR Spectroscopy | Organic Chemistry Class Notes. Retrieved from [Link]

-

The MetaRbolomics book. 2.3 NMR data handling and (pre-)processing. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 19). 13.11: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

-

eMagRes. NMR Data Processing. Retrieved from [Link]

-

Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

University of Calgary. Ch 13 - DEPT. Retrieved from [Link]

-

Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]

-

Golobič, A., et al. (2005). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 109(7), 1334-1342. Retrieved from [Link]

-

University of Cambridge. How to Prepare Samples for NMR. Retrieved from [Link]

-

University of Colorado Boulder. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry. Retrieved from [Link]

-

Wishart Research Group. CASPRE - 13C NMR Predictor. Retrieved from [Link]

-

Creative Biostructure. NMR Data Processing and Interpretation. Retrieved from [Link]

-

Taylor & Francis Online. (2018). 13C NMR chemical shift prediction of diverse chemical compounds. Retrieved from [Link]

-

Slideshare. Use of NMR in structure elucidation. Retrieved from [Link]

-

Anasazi Instruments. A Great 13C NMR Spectrum Even When Your Sample is Dilute. Retrieved from [Link]

-

Fowler, S. (2017, November 28). How to predict the 13C NMR spectrum of a compound [Video]. YouTube. Retrieved from [Link]

-

University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

-

ResearchGate. Observed vs. Calculated Chemical Shifts in substituted cyclohexanes [Table]. Retrieved from [Link]

-

PubMed. (2014). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Retrieved from [Link]

-

National Institutes of Health. (2012). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. Retrieved from [Link]

-

Jadab, M. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (2021, June 10). How does 2D NMR help to elucidate chemical structure?. Retrieved from [Link]

-

Chemguide. interpreting C-13 NMR spectra. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017, April 30). 13C NMR of bromobenzene ipso carbon shielding. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Retrieved from [Link]

-

ResearchGate. 13c n.m.r. chemical shift data (6) for model compounds and for (1) [Diagram]. Retrieved from [Link]

-

Royal Society of Chemistry. Supporting Information. Retrieved from [Link]

-

Organic Chemistry Data. 13C NMR Chemical Shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0264473). Retrieved from [Link]

-

Spiesecke, H., & Schneider, W. G. (1961). Substituent Effects on the C13 and H1 Chemical Shifts in Monosubstituted Benzenes. The Journal of Chemical Physics, 35(2), 722-730. Retrieved from [Link]

-

SpectraBase. Cyclohexanone protonated - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

University of Puget Sound. 13C NMR Chemical Shift Table.pdf. Retrieved from [Link]

-

Oregon State University. 13C NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. 13C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with... [Figure]. Retrieved from [Link]

-

Hoffman Fine Chemicals. CAS 1384265-30-8 | this compound. Retrieved from [Link]

Sources

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. tandfonline.com [tandfonline.com]

- 3. fiveable.me [fiveable.me]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 10. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]

- 11. 2.3 NMR data handling and (pre-)processing | The MetaRbolomics book [rformassspectrometry.github.io]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Bromobenzene(108-86-1) 13C NMR spectrum [chemicalbook.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]

- 17. chem.libretexts.org [chem.libretexts.org]

Hydrolysis of Methyl 1-(4-bromophenyl)-4-oxocyclohexanecarboxylate

An In-Depth Technical Guide to the

Abstract

This technical guide provides a comprehensive overview of the hydrolysis of methyl 1-(4-bromophenyl)-4-oxocyclohexanecarboxylate to its corresponding carboxylic acid, 1-(4-bromophenyl)-4-oxocyclohexanecarboxylic acid. This transformation is a fundamental step in synthetic organic chemistry, often employed in the modification of core scaffolds for drug discovery and materials science. This document delves into the underlying mechanistic principles of ester hydrolysis, presents a detailed, field-proven protocol for base-catalyzed saponification, and outlines robust methods for reaction monitoring, product purification, and analytical characterization. The content is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, actionable insights to ensure successful execution and optimization of this key chemical conversion.

Introduction: Significance and Context

The 1-(4-bromophenyl)-4-oxocyclohexanecarboxylic acid scaffold is a valuable building block in medicinal chemistry. The presence of a carboxylic acid offers a handle for further derivatization (e.g., amide bond formation), the ketone provides a site for reductive amination or other carbonyl chemistry, and the bromophenyl group is primed for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The hydrolysis of the parent methyl ester, this compound, is the critical step to unmask the carboxylic acid functionality.